Role of Thiol-Thioester Exchange Equilibria in HIV-1 Maturation Inhibition
Mercaptobenzamide derivatives such as SAMT-247 function as prodrugs whose antiviral efficacy is governed by complex thiol-thioester exchange equilibria. These compounds undergo rapid intracellular acetylation by glutathione (GSH) and proteinogenic cysteines at a kinetic rate (k) of 84 ± 11 M⁻¹s⁻¹, forming a thiolate anion (pKa = 5.83 ± 0.04) as the predominant cellular resting state [1] [3]. Thermodynamic parameters derived from NMR studies reveal that the equilibrium constants (Keq) for thiol exchange reactions critically determine antiviral potency. Modifications to the benzamide scaffold alter these equilibria, with electron-donating substituents stabilizing the reactive thioester form while ortho-substitutions disrupt metabolic activation [3]. The metabolic fate is summarized below:
Table 1: Kinetic and Thermodynamic Parameters of Mercaptobenzamide Prodrug Activation
Reaction Step | k (M⁻¹s⁻¹) | pKa | Keq | Biological Consequence |
---|
Initial S-acetylation by GSH | 84 ± 11 | - | 2.1 × 10² | Prodrug activation |
Thiolate formation (SAMT-247) | - | 5.83 ± 0.04 | - | Cellular resting state |
Oxidation to benzisothiazolinone | 0.05–0.1 | - | 5.8 × 10⁻³ | Catalytic disulfide formation |
This multi-step equilibrium explains the limited improvement in IC₅₀ values (persistently micromolar) despite extensive structural optimization. The thermodynamic barrier to forming the reactive acetylating species creates an intrinsic activity ceiling, as only 1.2% of the target HIV-1 NCp7 zinc finger exists in the hydrolyzed state required for covalent modification [1] [7].
Molecular Interactions with HIV-1 NCp7 Zinc Finger Domains: Computational Binding Models
Molecular dynamics simulations and density functional theory (DFT) calculations elucidate how activated mercaptobenzamides target the C-terminal zinc finger (ZF2) of HIV-1 NCp7. The ZF2 domain (CCHC motif) coordinates zinc via Cys36, Cys39, His44, and Cys49 residues, but transiently populates a "hidden" conformation where Cys36 is unbound, enhancing its nucleophilicity [2] [7]. Docking studies reveal two binding modes for N-ethyl-2-mercaptobenzamide derivatives:
- Primary mode: Ionic interactions between the thiolate anion and Zn²⁺, coupled with hydrogen bonding between the benzamide carbonyl and Arg32/Lys34 side chains.
- Secondary mode: π-stacking with Phe16 and hydrophobic contacts with Trp37, facilitating proximal cysteine acetylation [3] [7].
Free energy perturbation calculations correlate binding affinity with antiviral activity, showing that optimal side-chain length (e.g., β-alaninamide vs. glycinamide) maximizes van der Waals contacts with the hydrophobic pocket near Cys36. Homologation beyond three methylene units increases toxicity by 9-fold (TC₅₀ from >100 μM to 10.4 μM) due to off-target binding, without improving ZF2 affinity [3].
Dual Acetylative/Oxidative Reactivity in Viral Particle Disruption Pathways
The antiviral mechanism hinges on sequential acetylative and oxidative reactions:
- Acetylative step: The thioester prodrug acetylates Cys36 of NCp7, initiating zinc ejection. Intramolecular transacetylation to Lys38 then permanently denatures the zinc finger [1] [7].
- Oxidative step: The thiolate oxidation product (mixed disulfide or benzisothiazolinone) catalyzes aberrant disulfide bond formation in HIV-1 Gag polyproteins. This cross-links viral capsids, yielding non-infectious particles [2] [3].
In vitro studies confirm that derivatives like SAMT-247 disrupt mature capsid assembly at 5–10 μM concentrations, with efficacy dependent on the oxidation potential of the benzisothiazolinone species (redox potential E1/2 = −0.21 V vs. SHE). The dual mechanism provides a high barrier to viral resistance, as mutations cannot simultaneously evade covalent modification and oxidative disruption [1] [3].
Table 2: Structure-Activity Relationship of Mercaptobenzamide Side Chains
Compound | R-group | EC₅₀ (μM) | TC₅₀ (μM) | Specificity Index | Key Effect |
---|
SAMT-247 | β-alaninamide | 1.2 ± 0.9 | >100 | >83 | Reference compound |
25 | Butanamide | 1.2 ± 0.9 | 56.6 ± 0.5 | 47.2 | Increased toxicity |
28 | Heptanamide | 1.0 ± 0.8 | 10.4 ± 5.3 | 10.4 | Severe cytotoxicity |
29 | Inverted acetamide | 2.6 ± 2.3 | 91.9 ± 11.5 | 35.3 | Tolerated modification |